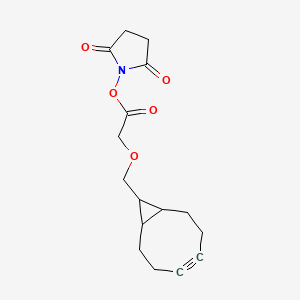BCN-O-Acetic Acid NHS Ester
CAS No.:
Cat. No.: VC13679970
Molecular Formula: C16H19NO5
Molecular Weight: 305.32 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C16H19NO5 |
|---|---|
| Molecular Weight | 305.32 g/mol |
| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) 2-(9-bicyclo[6.1.0]non-4-ynylmethoxy)acetate |
| Standard InChI | InChI=1S/C16H19NO5/c18-14-7-8-15(19)17(14)22-16(20)10-21-9-13-11-5-3-1-2-4-6-12(11)13/h11-13H,3-10H2 |
| Standard InChI Key | KMOHYUDVWZERSC-UHFFFAOYSA-N |
| SMILES | C1CC2C(C2COCC(=O)ON3C(=O)CCC3=O)CCC#C1 |
| Canonical SMILES | C1CC2C(C2COCC(=O)ON3C(=O)CCC3=O)CCC#C1 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
BCN-O-Acetic Acid NHS Ester consists of three functional components:
-
Bicyclo[6.1.0]nonyne (BCN) core: A strained cycloalkyne that undergoes SPAAC reactions with azides without requiring cytotoxic copper catalysts .
-
O-Acetic acid linker: Bridges the BCN core to the NHS ester, enhancing solubility and modulating steric effects.
-
NHS ester group: Reacts selectively with primary amines (e.g., lysine residues in proteins) to form stable amide bonds .
The compound exists as two diastereomers, exo-BCN and endo-BCN, differing in the orientation of the fused cyclohexane ring relative to the cyclopropane moiety. X-ray crystallography and NMR studies reveal that the endo configuration exhibits a more compact structure, reducing fluorescence quenching in conjugated fluorophores compared to the exo form .
Table 1: Key Physicochemical Properties
Synthetic Methodologies
Laboratory-Scale Synthesis
The synthesis involves sequential activation and coupling steps :
-
Activation of 2-azidoacetic acid: Reacting 2-azidoacetic acid with N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dimethylformamide (DMF) yields the NHS ester intermediate.
-
Coupling with BCN-amine: The NHS ester reacts with BCN-Pr-NH2 (prepared via Boc-deprotection of Boc-Lys-OH derivatives) in the presence of diisopropylethylamine (DIEA), forming the BCN-O-acetic acid conjugate.
-
Final esterification: The carboxylic acid group is activated again with EDC/NHS and coupled to N-hydroxysuccinimide to yield the title compound.
Critical parameters include maintaining an inert atmosphere (Ar/N2) to prevent hydrolysis and controlling reaction pH to minimize NHS ester degradation .
Industrial Production
Scaling up production necessitates optimized continuous-flow reactors to enhance yield (typically 67–85%) and purity. Industrial protocols prioritize cost-effective reagents, such as substituting EDC with dicyclohexylcarbodiimide (DCC), though this requires post-reaction filtration to remove dicyclohexylurea byproducts.
Reaction Mechanisms and Applications
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
The BCN core reacts with azides via a [3+2] cycloaddition, forming a stable triazole linkage without metal catalysts. Kinetic studies show second-order rate constants of 0.1–1.0 M⁻¹s⁻¹, depending on azide electronic properties . The endo-BCN diastereomer exhibits reduced steric hindrance, enabling faster conjugation to bulky azides like fluorescein derivatives .
Table 2: Comparative Reactivity of BCN Diastereomers
| Diastereomer | Fluorescence Quenching | SPAAC Rate (Relative) |
|---|---|---|
| exo-BCN | High | 1.0 (reference) |
| endo-BCN | Low | 1.2–1.5 |
Amine-Specific Bioconjugation
The NHS ester group reacts with primary amines (e.g., lysine ε-amino groups) at pH 8.3–8.5, forming amide bonds. A 10-fold molar excess of NHS ester ensures >90% labeling efficiency for proteins like bovine serum albumin (BSA) .
Biomedical and Biotechnological Applications
Fluorescence Probes
Substituting exo-BCN with endo-BCN in fluorescein-based probes reduces contact quenching, enabling "always-on" fluorescence for real-time enzyme activity monitoring . For example, endo-BCN conjugates detect butyrylcholinesterase (BChE) activity in serum with a limit of detection (LOD) of 0.1 nM.
Protein-Polymer Conjugates
Bis-endo-BCN derivatives facilitate site-specific protein-polymer conjugation. For instance, conjugating BSA with poly(ethylene glycol) (PEG) via bis-endo-BCN improves pharmacokinetics by reducing immunogenicity .
Targeted Drug Delivery
BCN-O-Acetic Acid NHS Ester links antibody-drug conjugates (ADCs) to cytotoxic payloads. Azide-functionalized doxorubicin conjugates with trastuzumab exhibit 3-fold higher tumor selectivity compared to conventional maleimide-based ADCs.
Recent Advances and Future Directions
Diastereomer-Specific Applications
The differential quenching properties of exo- and endo-BCN have spurred the development of ratiometric probes. A bis-exo-BCN probe for paraoxonase 1 (PON1) activity analysis achieves a dynamic range of 0.5–50 nM, surpassing traditional ELISA methods .
Multivalent Conjugation Strategies
Bis-BCN derivatives enable dual-labeling of proteins and nucleic acids. For example, sequential SPAAC and amide coupling reactions allow orthogonal labeling of HER2 receptors with fluorophores and radioligands for theranostic applications .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume